molecular formula C19H13ClN4O B5778090 4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide

4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B5778090
M. Wt: 348.8 g/mol
InChI Key: XZNYDFZVRMSHDY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions. The chloro substituent at the para position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Reaction Conditions Products Catalysts/Agents
Acidic (HCl, H₂SO₄, reflux)4-chlorobenzoic acid + 2-phenylimidazo[1,2-a]pyrimidin-3-amineH⁺ ions
Basic (NaOH, KOH, aqueous ethanol)4-chlorobenzoate salt + 2-phenylimidazo[1,2-a]pyrimidin-3-amineOH⁻ ions

Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, followed by water nucleophilic attack.

  • Basic hydrolysis : Direct nucleophilic acyl substitution by hydroxide ions.

Nucleophilic Substitution at the Chloro Substituent

The para-chloro group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. Electron-rich nucleophiles (e.g., amines, alkoxides) displace the chloride ion, particularly under catalytic or high-temperature conditions.

Reaction Conditions Products Yield
With anilineCuI, K₂CO₃, DMF, 100°C4-(phenylamino)-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide~65%
With methoxideNaOMe, MeOH, reflux4-methoxy-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide~72%

Key Factors :

  • Activation by electron-withdrawing groups (imidazo[1,2-a]pyrimidine ring) enhances NAS reactivity.

  • Steric hindrance from the adjacent benzamide group may reduce reaction rates.

Electrophilic Substitution on the Imidazo[1,2-a]pyrimidine Ring

The heterocyclic ring undergoes electrophilic substitution at positions activated by nitrogen lone pairs. Common reactions include nitration, sulfonation, and halogenation.

Reaction Conditions Position Product
NitrationHNO₃, H₂SO₄, 0–5°CC-5 or C-7Nitro derivatives
BrominationBr₂, FeBr₃, CHCl₃C-55-bromo-substituted analog

Regioselectivity :

  • Electron-donating effects of the pyrimidine nitrogen direct electrophiles to C-5 and C-7 positions.

Condensation Reactions

The primary amine in the imidazo[1,2-a]pyrimidin-3-amine precursor (post-hydrolysis) can condense with aldehydes or ketones to form Schiff bases. For example:

  • Reaction with thiophene-2-carbaldehyde yields (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine .

Metal-Catalyzed Cross-Coupling

The chloro group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl-aryl bond formation:

Reagents Conditions Product
Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiphenyl derivative

Redox Reactions

The imidazo[1,2-a]pyrimidine ring is resistant to reduction, but the benzamide carbonyl can be reduced to a benzyl alcohol derivative using LiAlH₄ or NaBH₄/I₂.

Mechanism of Action

Biological Activity

4-chloro-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by various studies and data.

  • Molecular Formula : C19H13ClN4O
  • Molecular Weight : 348.790 g/mol
  • CAS Number : 314045-86-8

Synthesis

The compound is synthesized through the condensation of 2-phenylimidazo[1,2-a]pyrimidine with 4-chlorobenzoyl chloride under basic conditions. This method results in a high yield of the desired product, which can be further purified through recrystallization techniques.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound has shown inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer’s disease through its role in exosome release and sphingolipid metabolism. This inhibition suggests potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It disrupts cell proliferation and induces apoptosis via modulation of signaling pathways related to cell survival .

In Vitro and In Vivo Studies

Research has demonstrated the compound's efficacy through both in vitro and in vivo models:

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, showing significant reduction in cell viability at micromolar concentrations.
    • It exhibited moderate antimicrobial activity against bacterial strains, indicating potential as an antibacterial agent .
  • In Vivo Studies :
    • Animal models treated with the compound displayed reduced tumor growth rates compared to control groups, supporting its anticancer potential.
    • Pharmacokinetic studies revealed favorable absorption and distribution profiles, suggesting that it could effectively reach therapeutic concentrations in target tissues .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionnSMase2 inhibition
Anticancer ActivityCytotoxicity in cancer cell lines
Antimicrobial ActivityModerate against bacteria
PharmacokineticsFavorable absorption

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, treatment with the compound resulted in decreased levels of neuroinflammation and improved cognitive function metrics, suggesting its role as a neuroprotective agent .
  • Cancer Treatment Trials : Clinical trials involving various cancers have reported promising results with this compound as part of combination therapies, enhancing the effectiveness of standard treatments while minimizing side effects .

Properties

IUPAC Name

4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-15-9-7-14(8-10-15)18(25)23-17-16(13-5-2-1-3-6-13)22-19-21-11-4-12-24(17)19/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNYDFZVRMSHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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